Lazabemide

Overview

Description

Lazabemide (Ro 19-6327) is a reversible, highly selective inhibitor of monoamine oxidase B (MAO-B), initially developed for neurodegenerative disorders like Parkinson’s disease (PD). Preclinical studies highlighted its exceptional MAO-B selectivity (IC₅₀ = 0.063 µM) and reversibility, making it a valuable tool for studying MAO-B’s role in PD . Despite promising Phase III results showing a 51% reduction in levodopa requirement delays, development was discontinued due to liver toxicity .

Preparation Methods

Traditional Multi-Step Synthesis of Lazabemide

The conventional synthesis of this compound historically involved an eight-step sequence starting from 2-methyl-5-ethylpyridine. This route, though pioneering, suffered from low overall yield (8%) and significant waste generation. Key steps included oxidation, halogenation, and amidation, each requiring stringent reaction conditions.

Initial Halogenation and Functionalization

The process began with chlorination of 2-methyl-5-ethylpyridine to introduce reactive sites for subsequent amidation. This step utilized chlorine gas under controlled temperatures (50–60°C), yielding intermediates prone to side reactions such as over-chlorination.

Amidation and Purification Challenges

Ethylenediamine was introduced to form the critical amide bond, but competing reactions often reduced efficiency. Column chromatography and recrystallization were necessary to isolate this compound, further complicating scalability.

Palladium-Catalyzed Amidocarbonylation Route

A breakthrough in this compound synthesis emerged with palladium-catalyzed amidocarbonylation, which condensed the eight-step process into a single reaction. This method employs 2,5-dichloropyridine, carbon monoxide (CO), and ethylenediamine in the presence of a palladium catalyst.

Reaction Mechanism and Conditions

The reaction proceeds via oxidative addition of 2,5-dichloropyridine to palladium, followed by CO insertion and nucleophilic attack by ethylenediamine. Optimal conditions include:

- Catalyst : PdCl₂(PPh₃)₂ (1 mol%)

- Temperature : 80–100°C

- Pressure : 20–30 bar CO

- Solvent : Tetrahydrofuran (THF)

This method achieves a 65% yield with 100% atom efficiency, eliminating stoichiometric byproducts.

Advantages Over Traditional Methods

- Reduced Steps : One-pot synthesis vs. eight steps.

- Higher Yield : 65% vs. 8%.

- Sustainability : Minimal waste (E-factor < 1).

Comparative Analysis of Preparation Methods

Table 1 contrasts key metrics of traditional and catalytic methods:

| Parameter | Traditional Method | Palladium-Catalyzed Method |

|---|---|---|

| Steps | 8 | 1 |

| Overall Yield | 8% | 65% |

| Atom Efficiency | <40% | 100% |

| Byproducts | Multiple (e.g., Cr₂(SO₄)₃) | None |

| Industrial Scalability | Limited | High |

Reaction Conditions and Optimization

Catalyst Selection and Loading

Palladium catalysts (e.g., PdCl₂) with phosphine ligands (PPh₃) enhance reaction rates and selectivity. Lower catalyst loadings (0.5–1 mol%) maintain efficiency while reducing costs.

Solvent and Temperature Effects

Polar aprotic solvents like THF stabilize intermediates, whereas temperatures >100°C risk decomposition. Kinetic studies confirm 80°C as optimal for balancing speed and stability.

Analytical Characterization of this compound

Post-synthesis analysis ensures structural integrity and purity:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : Peaks at δ 8.69 ppm (pyridyl C18-H), 8.11 ppm (C20-H), and 8.03 ppm (C21-H) confirm aromatic protons.

- ¹³C NMR : Carbonyl resonance at δ 165 ppm verifies the amide bond.

Mass Spectrometry

High-resolution MS (HRMS) shows m/z 199.64 for [C₈H₁₀ClN₃O]⁺, consistent with this compound’s molecular formula.

Industrial Production and Scalability

Pharmaceutical-grade this compound is synthesized via the catalytic route, with batch reactors achieving ton-scale production. Critical considerations include:

- Particle Engineering : Crystallization controls polymorphism and bioavailability.

- Regulatory Compliance : USP/EP standards mandate <0.1% palladium residues.

Chemical Reactions Analysis

Types of Reactions

Lazabemide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can occur at the chlorine atom or other reactive sites on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated metabolites, while substitution reactions can yield various derivatives with modified functional groups .

Scientific Research Applications

Pharmacological Properties

Lazabemide primarily functions by inhibiting MAO-B, an enzyme involved in the metabolism of neurotransmitters such as dopamine. By inhibiting this enzyme, this compound can increase dopamine levels in the brain, which is particularly beneficial for patients with Parkinson's disease.

Parkinson's Disease

This compound has been studied extensively for its effects on Parkinson's disease. Clinical trials have demonstrated that it can delay the onset of levodopa therapy in early-stage patients.

- Clinical Study Findings : In a randomized study involving 321 patients, those treated with this compound showed a 51% reduction in the need for levodopa therapy compared to placebo over one year . The drug was well tolerated at doses ranging from 25 mg to 200 mg per day.

| Dosage (mg/day) | Patients | Reduction in Levodopa Requirement (%) |

|---|---|---|

| 25 | 64 | 51 |

| 50 | 64 | 51 |

| 100 | 64 | 51 |

| 200 | 64 | 51 |

Prodrug Development

Recent studies have focused on developing a prodrug combining l-Dopa and this compound to enhance therapeutic efficacy and bioavailability.

- Prodrug Evaluation : A study evaluated an l-Dopa–this compound prodrug that demonstrated improved stability and potential for enhanced delivery of both compounds to the brain . This approach aims to overcome challenges associated with l-Dopa absorption and metabolism.

Study on Elderly Patients

A study assessed the pharmacodynamics of this compound in elderly patients (aged 60-78) compared to younger individuals (aged 19-36). It found that lower doses effectively inhibited platelet MAO-B activity for extended periods without significant adverse effects .

Neuroprotective Effects

Research indicated that this compound might provide neuroprotective effects beyond its role as an MAO-B inhibitor. It has been shown to improve cognitive function in animal models of neurodegeneration, suggesting potential applications in treating other neurodegenerative disorders .

Mechanism of Action

Lazabemide exerts its effects by selectively inhibiting monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain . By inhibiting MAO-B, this compound increases the levels of dopamine, which can help alleviate symptoms of Parkinson’s disease. The inhibition is reversible, meaning that enzyme activity returns to baseline levels after the drug is discontinued .

Comparison with Similar Compounds

Pharmacological Profile and Mechanism of Action

Lazabemide competitively inhibits MAO-B, preventing dopamine degradation and prolonging its therapeutic effects. Its reversibility allows enzyme activity restoration post-dialysis, contrasting with irreversible inhibitors like pargyline, which cause permanent inhibition . For example, this compound’s MAO-B inhibition recovers from 16.6% (undialyzed) to 74.9% (dialyzed), akin to novel compounds like TM1 and TM8 .

Comparison with Irreversible MAO-B Inhibitors

Selegiline

- Mechanism : Irreversible MAO-B inhibition with metabolites (L-amphetamine) causing cardiovascular risks .

- Clinical Impact : Delays levodopa need similarly to this compound (DATATOP trial), but prolonged "washout" (weeks vs. days for this compound) complicates symptom assessment .

- Selectivity : Lower MAO-B selectivity compared to this compound .

Pargyline

- Irreversibility : Minimal recovery post-dialysis (24.7% to 31.4% inhibition), unlike this compound’s reversibility .

- Utility : Often used as a reference standard in reversibility studies .

Comparison with Reversible MAO-B Inhibitors

Recent studies highlight novel reversible inhibitors structurally or functionally analogous to this compound:

NEA1 and NEA3

- Reversibility : Dialysis recovery parallels this compound (NEA1: 29.2% → 79.5%; NEA3: 32.8% → 79.5%) .

- Potency : Lower IC₅₀ (0.032–0.020 µM) than this compound (0.22 µM) .

TM1 and TM8 (Chalcone-Thioethers)

HMC (Natural Product)

Saffron Derivatives

Structural Analogs (SB11, EH7)

- Design : SB11 mimics this compound’s halogenated aryl system and side-chain length .

- Reversibility : EH7 shows 12.5% → 89.5% recovery, exceeding this compound’s reversibility .

Limitations and Discontinuation of Development

Prodrug strategies (e.g., L-Dopa–this compound) demonstrated conceptual feasibility but faced stability challenges in plasma and tissues .

Biological Activity

Lazabemide, a selective and reversible inhibitor of monoamine oxidase B (MAO-B), has garnered significant attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. This article explores the biological activity of this compound through various studies, highlighting its antioxidant properties, effects on neurotransmitter levels, and potential as a drug candidate.

Overview of this compound

Chemical Structure and Properties:

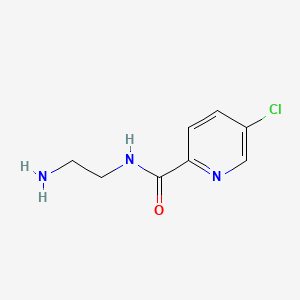

- Chemical Name: N-(2-Aminoethyl)-5-chloro-2-pyridinecarboxamide hydrochloride

- Molecular Formula: C₈H₁₀ClN₃O·HCl

- Purity: ≥98%

- IC50 Values:

- MAO-B: 0.03 μM

- MAO-A: >100 μM

This compound selectively inhibits MAO-B, which is crucial for the metabolism of dopamine, making it a candidate for treating conditions characterized by dopaminergic dysfunction.

Antioxidant Activity

A critical aspect of this compound's biological activity is its antioxidant properties. Research indicates that this compound can inhibit lipid peroxidation in neuronal membranes, thus protecting against oxidative stress—a key factor in neurodegenerative diseases.

Study Findings:

- This compound demonstrated a significant reduction in lipid peroxide formation at pharmacological concentrations (100 nM), outperforming traditional antioxidants like vitamin E and selegiline .

- The compound's mechanism involves partitioning into the membrane lipid bilayer, where it inhibits free radical propagation through electron donation and resonance stabilization .

Effects on Neurotransmitter Levels

This compound's role as a MAO-B inhibitor suggests that it can influence neurotransmitter levels in the brain. Specifically, it has been shown to elevate dopamine levels, which is beneficial in conditions like Parkinson's disease.

In Vivo Studies:

- In animal models, this compound administration resulted in increased levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in plasma and brain tissues .

- A study involving this compound derivatives indicated that these compounds could significantly inhibit MAO-A and MAO-B activities, leading to elevated neurotransmitter concentrations .

Case Studies and Clinical Implications

Several case studies have explored the therapeutic implications of this compound in clinical settings:

-

Parkinson's Disease:

- Patients treated with this compound showed improved motor function due to enhanced dopaminergic activity.

- The compound's ability to maintain dopamine levels while minimizing side effects associated with irreversible MAO inhibitors makes it a promising candidate for long-term therapy.

- Alzheimer’s Disease:

Summary of Research Findings

Q & A

Basic Research Questions

Q. What experimental approaches validate Lazabemide's selectivity for MAO-B over MAO-A?

this compound's selectivity is determined via competitive inhibition assays using MAO-A- and MAO-B-specific inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B). For example, in vitro studies on rat brain tissue showed IC50 values of 0.03 μM for MAO-B and >100 μM for MAO-A, with binding affinity (KD) differences confirmed via ³H-labeled ligand displacement . Platelet MAO-B activity assays in human subjects further validated age-dependent selectivity (IC50: 0.48 μM in younger vs. 1.5 μM in older adults) .

Q. How do researchers determine appropriate dosing concentrations for this compound in preclinical studies?

Preclinical dosing is guided by in vitro IC50 values (30 nM for MAO-B) and scaled using species-specific pharmacokinetic models. For example, in vivo studies in humans used doses of 25–200 mg/day, adjusted based on platelet MAO-B inhibition rates and toxicity thresholds observed in halted clinical trials . Rat models often employ doses correlating to 1–5 mg/kg to achieve brain MAO-B occupancy >80% .

Q. What methodologies confirm this compound's reversibility as a MAO-B inhibitor?

Reversibility is tested via enzyme recovery assays. For instance, after this compound washout, MAO-B activity in human platelets recovers to baseline within 24 hours, contrasting with irreversible inhibitors like pargyline, which show persistent suppression. Comparative studies with compounds like ISB1 further validate reversibility using kinetic dissociation constants .

Advanced Research Questions

Q. How can conflicting data between this compound's cognitive benefits and hepatotoxicity be reconciled in translational research?

While Phase III trials in Alzheimer’s disease (AD) demonstrated cognitive benefits (e.g., ADAS-Cog11 improvement), hepatotoxicity led to discontinuation . Methodological solutions include:

- Prodrug development : Combining this compound with hepatoprotective moieties (e.g., L-Dopa prodrugs) to reduce hepatic metabolism .

- Toxicity screening : Prioritizing in vitro hepatocyte assays and CYP450 interaction studies during derivative synthesis .

Q. What structural modifications enhance MAO-B inhibition while mitigating toxicity?

Zhou et al. (2018) synthesized derivatives by replacing the indazole carboxamide group with pyrrole or benzyloxybenzene moieties. These modifications improved binding affinity (IC50 reduced to 8–15 nM) and reduced cytotoxicity in hepatic cell lines. Molecular docking revealed enhanced interactions with MAO-B’s hydrophobic substrate cavity .

Q. How does this compound's antioxidant activity influence its neuroprotective mechanisms beyond MAO-B inhibition?

this compound exhibits membrane lipid antioxidant properties, surpassing selegiline and vitamin E in lipid peroxidation assays. Researchers quantify this via thiobarbituric acid-reactive substances (TBARS) assays in neuronal cultures, demonstrating ROS reduction by 40–60% at 10 μM concentrations .

Q. What methodological considerations are critical when designing PET studies to assess this compound's brain MAO-B occupancy?

Key steps include:

- Radioligand selection : Using ¹⁸F-THK5351 or ³H-Lazabemide to measure displacement in MAO-B-rich regions (e.g., basal ganglia) .

- Dose calibration : Administering 1–5 mg this compound to achieve >90% MAO-B occupancy, validated via autoradiography in postmortem AD brains .

Q. Why do clinical trials in Parkinson’s disease (PD) and AD show divergent outcomes for MAO-B inhibitors?

In PD trials, this compound delayed levodopa initiation by 51% (p<0.008) but lacked sustained motor benefits post-washout . In AD, cognitive benefits were linked to apathy reduction via MAO-B-mediated dopamine modulation, but hepatotoxicity overshadowed efficacy . Divergent endpoints (e.g., UPDRS vs. ADAS-Cog11) and patient stratification (moderate vs. mild AD) explain these differences .

Q. Data Contradictions and Resolution

Q. How do age-related variations in MAO-B activity impact this compound dosing strategies?

Platelet MAO-B activity in older adults (60–78 years) requires 3× higher this compound doses (1.5 μM IC50) than younger cohorts (0.48 μM IC50). This is addressed by age-stratified pharmacokinetic modeling and dose titration in preclinical studies .

Q. What explains the discrepancy between this compound's efficacy in smoking cessation trials and its discontinuation?

A Phase II trial showed dose-dependent abstinence rates (17% at 200 mg/day vs. 9% placebo), but hepatotoxicity observed in concurrent AD trials led to premature termination. Researchers now advocate combinatorial therapies (e.g., this compound + nicotine patches) to lower effective doses and mitigate toxicity .

Properties

IUPAC Name |

N-(2-aminoethyl)-5-chloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-6-1-2-7(12-5-6)8(13)11-4-3-10/h1-2,5H,3-4,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXRLKWWVNUZRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048294 | |

| Record name | Lazabemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103878-84-8 | |

| Record name | Lazabemide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103878-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lazabemide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lazabemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAZABEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/420HD787N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.